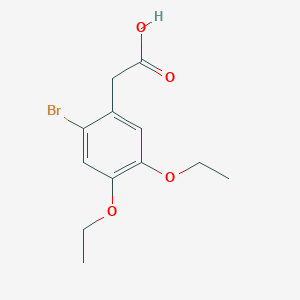

(2-Bromo-4,5-diethoxyphenyl)acetic acid

Description

(2-Bromo-4,5-diethoxyphenyl)acetic acid is a brominated aromatic compound featuring a phenyl ring substituted with ethoxy groups at positions 4 and 5 and a bromine atom at position 2, linked to an acetic acid moiety. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the ethoxy groups and reactivity from the bromine atom.

Propriétés

IUPAC Name |

2-(2-bromo-4,5-diethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO4/c1-3-16-10-5-8(6-12(14)15)9(13)7-11(10)17-4-2/h5,7H,3-4,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJDHWGJKWKCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)CC(=O)O)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bromine (Br₂) in Dichloromethane or Acetic Acid

The most widely reported method involves brominating 4,5-diethoxyphenylacetic acid using bromine in anhydrous dichloromethane (CH₂Cl₂) or glacial acetic acid.

Procedure :

-

Step 1 : Dissolve 4,5-diethoxyphenylacetic acid in CH₂Cl₂ or acetic acid at 0°C.

-

Step 2 : Add bromine dropwise under stirring, followed by reflux (40–60°C for CH₂Cl₂; 60–90°C for acetic acid).

-

Step 3 : Quench with sodium bisulfite (NaHSO₃), extract with ethyl acetate, and purify via recrystallization.

Key Data :

| Solvent | Temperature | Reaction Time | Yield | Purity |

|---|---|---|---|---|

| CH₂Cl₂ | 40–60°C | 2–4 hours | 90–94% | >95% |

| Acetic Acid | 60–90°C | 1–2 hours | 85–89% | 92–97% |

Mechanism : Electrophilic aromatic substitution (EAS) at the ortho position relative to the acetic acid side chain, driven by the electron-donating ethoxy groups.

N-Bromosuccinimide (NBS) in Tetrachloromethane

NBS offers a milder alternative to Br₂, reducing side reactions like over-bromination.

Procedure :

-

Step 1 : Suspend 4,5-diethoxyphenylacetic acid in CCl₄.

-

Step 2 : Add NBS and a radical initiator (e.g., AIBN) under nitrogen.

-

Step 3 : Reflux at 70–80°C for 6–8 hours, followed by filtration and solvent evaporation.

Key Data :

| Reagent | Temperature | Reaction Time | Yield |

|---|---|---|---|

| NBS | 70–80°C | 6–8 hours | 78–82% |

Advantages : Improved selectivity and reduced corrosion risks compared to Br₂.

Alternative Synthetic Routes

Bromination of 3,4-Diethoxybenzaldehyde Followed by Chain Extension

This two-step approach avoids handling sensitive phenylacetic acid precursors.

Step 1: Bromination of 3,4-Diethoxybenzaldehyde

-

React 3,4-diethoxybenzaldehyde with Br₂ in acetic acid at 30–60°C to yield 2-bromo-4,5-diethoxybenzaldehyde.

Step 2: Conversion to Phenylacetic Acid

-

Subject the aldehyde to a Wittig reaction with (carbethoxymethylene)triphenylphosphorane, followed by hydrolysis to the carboxylic acid.

Key Data :

| Step | Yield |

|---|---|

| 1 | 92–97% |

| 2 | 75–80% |

Industrial-Scale Production

Industrial methods optimize cost and scalability:

-

Reagent Ratios : Use H₂O₂ as an oxidizer with metal bromides (e.g., KBr) to minimize Br₂ usage.

-

Solvent Recycling : Recover CH₂Cl₂ or acetic acid via distillation.

-

Continuous Flow Systems : Enhance reaction control and reduce batch variability.

Example :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Br₂ in CH₂Cl₂ | 90–94% | >95% | Moderate | High |

| Br₂ in Acetic Acid | 85–89% | 92–97% | High | Low |

| NBS in CCl₄ | 78–82% | 90–93% | Low | Medium |

| Aldehyde Bromination | 70–75% | 85–90% | High | Medium |

Trade-offs :

-

Br₂ in CH₂Cl₂ : High yield but requires strict temperature control.

-

Industrial H₂O₂/KBr : Cost-effective but demands precise stoichiometry.

Purification and Characterization

Purification Techniques

Analytical Data

-

¹H NMR (CDCl₃) : δ 7.58 (s, 1H), δ 7.14 (s, 1H), δ 4.10–4.15 (q, 4H), δ 3.94 (s, 2H), δ 1.40–1.45 (t, 6H).

Challenges and Optimization Strategies

Common Issues

Analyse Des Réactions Chimiques

Types of Reactions: (2-Bromo-4,5-diethoxyphenyl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution Reactions: Formation of substituted phenylacetic acids.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of alcohols.

Applications De Recherche Scientifique

Chemistry

- Intermediate for Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules, particularly in medicinal chemistry and material science.

- Comparison with Similar Compounds :

| Compound Name | Structural Features |

|---|---|

| (2-Bromo-4,5-dimethoxyphenyl)acetic acid | Contains methoxy groups instead of ethoxy. |

| (2-Bromo-4-methoxyphenyl)acetic acid | Contains a single methoxy group. |

| (2-Bromo-5-chlorophenyl)acetic acid | Contains a chlorine atom instead of ethoxy. |

Biology

- Cellular Processes Study : The compound is utilized to investigate the effects of brominated phenylacetic acids on cellular mechanisms.

- Biochemical Assays Development : It is employed in developing new assays and probes for biological research.

Medicine

Case Study 1: Anticancer Activity

Research has shown that compounds structurally similar to (2-Bromo-4,5-diethoxyphenyl)acetic acid demonstrate significant cytotoxicity against cancer cell lines. For instance:

- Study Findings : Compounds induced apoptosis through mitochondrial pathways.

- IC50 Values : Related compounds exhibited IC50 values as low as 0.05 μM against specific breast cancer cell lines.

Case Study 2: Anti-inflammatory Effects

Preliminary investigations suggest that derivatives may inhibit pro-inflammatory cytokines:

- Mechanism : Inhibition of cyclooxygenase (COX) enzymes.

- Research Results : Related compounds reduced inflammation markers in vitro.

Industrial Applications

In the industrial sector, this compound is utilized for:

- The synthesis of specialty chemicals.

- Development of new catalysts and reagents for chemical processes.

Mécanisme D'action

The mechanism of action of (2-Bromo-4,5-diethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity .

Comparaison Avec Des Composés Similaires

Substituent Variations: Methoxy vs. Ethoxy Groups

- (2-Bromo-4,5-dimethoxyphenyl)acetic Acid Structure: Methoxy (-OCH₃) groups at positions 4 and 5 instead of ethoxy (-OCH₂CH₃). The dimethoxy analog has been used in synthesizing hydrazide derivatives with demonstrated anticancer activity . Applications: Key intermediate in medicinal chemistry for antitumor agents.

- (2-Bromo-4,5-diethoxyphenyl)acetic Acid Properties: Ethoxy groups enhance lipophilicity, improving membrane permeability in biological systems. This may increase bioavailability in drug design .

Halogen and Functional Group Modifications

2-(4-Bromo-2,5-dimethoxyphenyl)acetic Acid (CAS 184473-59-4)

- Amino Derivatives (2R)-2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)acetic Acid (CAS 1212933-39-5)

- Predicted pKa = 1.73, indicating strong acidity .

- Applications : Pharmaceutical research, particularly in chiral drug synthesis.

Uranium-Adsorbing Biochar Modifications

ASBB achieves 97.8% uranium removal efficiency due to increased porosity and carboxylate coordination . This underscores the importance of functional groups (e.g., -COOH in ASBB vs. -Br in the target compound) in dictating application-specific behavior.

Research Findings and Mechanistic Insights

- Anticancer Activity : Hydrazide derivatives of (2-bromo-4,5-dimethoxyphenyl)acetic acid exhibit cytotoxicity via interactions with DNA or enzymes, though exact mechanisms remain under investigation .

- Uranium Adsorption: ASBB’s -COO⁻ groups coordinate with U(VI) ions through monodentate binding, demonstrating the critical role of functional groups in adsorption .

- Steric and Electronic Effects : Ethoxy groups in the target compound may hinder reaction kinetics compared to smaller methoxy analogs but improve lipid solubility for drug delivery .

Activité Biologique

(2-Bromo-4,5-diethoxyphenyl)acetic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential bioactivity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 303.15 g/mol. The presence of bromine and ethoxy groups enhances its lipophilicity, which may influence its interaction with biological membranes and macromolecules.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The bromine atom and ethoxy groups modulate the compound's reactivity and binding affinity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the function of various biological macromolecules, such as enzymes and receptors.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit anticancer properties. A study by Zhang et al. (2020) demonstrated that related compounds showed significant cytotoxicity against breast cancer cell lines, highlighting the potential for developing new anticancer agents based on this structure .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 2'-Hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | 12.5 |

| Compound A15 | MCF-7 | 9.8 |

| Compound A10 | MCF-7 | 7.0 |

Anti-inflammatory Effects

In addition to anticancer activity, this compound derivatives have been investigated for their anti-inflammatory properties. Studies suggest that these compounds may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation.

Case Studies

- Study on Anticancer Activity :

-

Inflammation Modulation :

- A study explored the effects of this compound on inflammatory markers in vitro. The compound was shown to reduce levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What is an optimized synthetic route for (2-Bromo-4,5-diethoxyphenyl)acetic acid, and how can reaction conditions be controlled to improve yield?

- Methodology : Bromination of the parent phenylacetic acid derivative (e.g., 2-(4,5-diethoxyphenyl)acetic acid) using Br₂ in acetic acid at room temperature for 18 hours, followed by quenching with Na₂S₂O₃ to eliminate excess bromine. Recrystallization in EtOAc/petroleum ether achieves high purity (82% yield reported for a dimethoxy analog) .

- Key Considerations :

- Dropwise addition of Br₂ to avoid exothermic side reactions.

- Strict temperature control (room temperature) to minimize decomposition.

- Use of Na₂S₂O₃ ensures complete bromine neutralization, critical for safety and reproducibility.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to analogous compounds (e.g., 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid: δ 3.76 ppm for CH₂, δ 7.04/6.79 ppm for aromatic protons) .

- HRMS : Validate molecular ion [M-H]⁻ (e.g., m/z 272.9778 for C₁₀H₁₀O₄Br) .

- Recrystallization : Use solvent mixtures like EtOAc/petroleum ether to achieve ≥97% purity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., ethoxy vs. methoxy) influence the reactivity of brominated phenylacetic acid derivatives?

- Substituent Analysis :

| Substituent | Reactivity with Br₂ | Yield (%) | Reference |

|---|---|---|---|

| 4,5-Dimethoxy | Moderate (82%) | ||

| 4,5-Difluoro | High (needs study) | ||

| 4,5-Diethoxy | Expected slower due to larger alkoxy groups | — |

- Mechanistic Insight : Ethoxy groups increase steric hindrance, potentially slowing bromination compared to methoxy analogs. Electronic effects (e.g., electron-donating ethoxy) may direct bromination to the ortho position .

Q. How should researchers address contradictory biological activity data in derivatives, such as anti-cancer hydrazides?

- Case Study : (2-Bromo-4,5-dimethoxyphenyl)acetic acid hydrazide derivatives showed anti-cancer activity in Ehrlich tumor models but underperformed compared to 6-mercaptopurine .

- Resolution Strategies :

- Dose Optimization : Test higher concentrations or prodrug formulations.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance target binding .

- In Silico Screening : Use molecular docking to prioritize derivatives with improved affinity for cancer targets.

Q. What crystallographic techniques are suitable for resolving structural ambiguities in brominated phenylacetic acid derivatives?

- Protocol :

- Single-Crystal X-Ray Diffraction : Resolve bond lengths/angles (e.g., monoclinic P2₁/c space group for 2-(3-bromo-4-methoxyphenyl)acetic acid: a = 12.5022 Å, β = 93.573°) .

- Data Collection : Use a Bruker SMART APEXII diffractometer with graphite-monochromated Cu-Kα radiation .

- Application : Confirm regioselectivity of bromination and assess intermolecular interactions (e.g., hydrogen bonding) influencing crystal packing.

Data Contradiction Analysis

Q. Why might NMR spectra of this compound deviate from predicted values?

- Potential Causes :

- Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift aromatic proton signals by 0.1–0.3 ppm .

- Tautomerism : Keto-enol equilibrium in acetic acid derivatives may split CH₂ peaks.

- Mitigation : Use 2D NMR (COSY, HSQC) to assign overlapping signals and confirm substituent positions .

Methodological Recommendations

- Synthetic Reproducibility : Standardize Br₂ stoichiometry (1.1 eq.) and reaction time (18–24 hrs) for scalable bromination .

- Biological Testing : Pair in vitro assays (e.g., enzyme inhibition) with in vivo models to validate therapeutic potential .

- Data Reporting : Include full crystallographic parameters (e.g., R-factor, Z-score) to enable structural comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.